molecular formula C8H11NO2 B3394399 3-(Furan-3-yl)morpholine CAS No. 1270581-58-2

3-(Furan-3-yl)morpholine

Cat. No.: B3394399
CAS No.: 1270581-58-2
M. Wt: 153.18 g/mol
InChI Key: QRTFXNSVWFBXRX-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)morpholine: is an organic compound that features a morpholine ring substituted with a furan ring at the third position. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and furan, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

      Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

      Products: Oxidation can lead to the formation of furan-3-carboxylic acid derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

      Conditions: These reactions are often performed under inert atmospheres to prevent oxidation.

      Products: Reduction can yield various hydrogenated morpholine derivatives.

  • Substitution

      Reagents: Halogenating agents, nucleophiles, and electrophiles.

      Conditions: Substitution reactions can occur under both acidic and basic conditions, depending on the desired product.

      Products: Substitution reactions can introduce various functional groups into the morpholine ring.

Scientific Research Applications

Chemistry

3-(Furan-3-yl)morpholine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound has shown promise in medicinal chemistry as a scaffold for the development of pharmaceuticals. Its ability to modulate biological pathways makes it a valuable lead compound in the search for new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism by which 3-(Furan-3-yl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)morpholine

    • Similar in structure but with the furan ring attached at the second position.
    • Exhibits different reactivity and biological activity due to the positional isomerism.
  • 4-(Furan-3-yl)morpholine

    • The furan ring is attached at the fourth position of the morpholine ring.
    • This positional isomer also shows distinct chemical and biological properties.

Uniqueness

3-(Furan-3-yl)morpholine is unique due to the specific positioning of the furan ring, which influences its chemical reactivity and biological interactions. This compound’s distinct structure allows for unique applications in various fields, setting it apart from its isomers and other morpholine derivatives.

Properties

IUPAC Name

3-(furan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h1,3,5,8-9H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFXNSVWFBXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717405
Record name 3-(Furan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270581-58-2
Record name 3-(Furan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Furan-3-yl)morpholine
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3-(Furan-3-yl)morpholine
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3-(Furan-3-yl)morpholine
Reactant of Route 4
3-(Furan-3-yl)morpholine
Reactant of Route 5
3-(Furan-3-yl)morpholine
Reactant of Route 6
3-(Furan-3-yl)morpholine

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